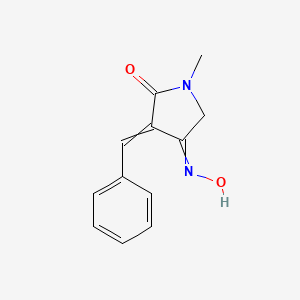
3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolidinone core with a benzylidene and hydroxyimino substituent, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one typically involves the condensation of appropriate aldehydes with 4-hydroxyimino-1-methylpyrrolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine at elevated temperatures (around 100°C) for a few hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Research has shown that derivatives of 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one exhibit significant biological activities, including antioxidant and α-glucosidase inhibitory activities . These properties make it a potential candidate for the development of therapeutic agents for diseases such as diabetes and oxidative stress-related conditions.
Industry: In the industrial sector, the compound’s unique chemical properties are leveraged in the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
3-Benzylidene-4-chromanone: Exhibits similar biological activities such as antioxidant and α-glucosidase inhibitory activities.
4-Chromanone Derivatives: These compounds share a similar structural framework and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness: 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one is unique due to the presence of both benzylidene and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
184881-38-7 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
3-benzylidene-4-hydroxyimino-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-11(13-16)10(12(14)15)7-9-5-3-2-4-6-9/h2-7,16H,8H2,1H3 |
InChI-Schlüssel |
ZODQZHKBFHMECL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=NO)C(=CC2=CC=CC=C2)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
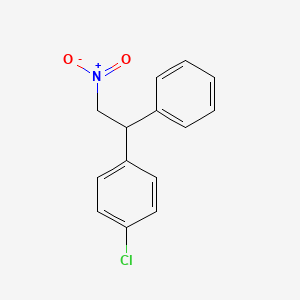
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)

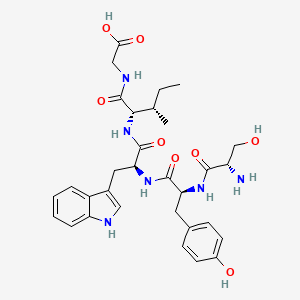
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)

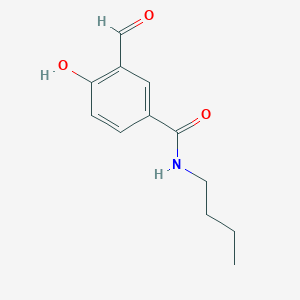

![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)

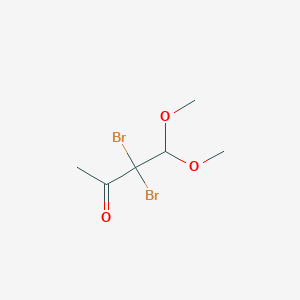
![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)
